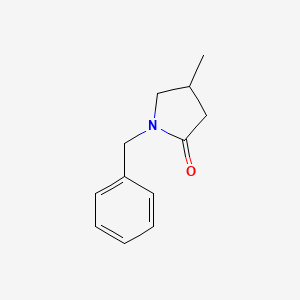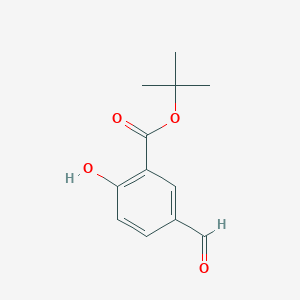![molecular formula C7H14N2O B13984655 1-Oxa-3,8-diazaspiro[4.5]decane](/img/structure/B13984655.png)
1-Oxa-3,8-diazaspiro[4.5]decane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Oxa-3,8-diazaspiro[45]decane is a heterocyclic compound characterized by a spirocyclic structure, which includes an oxygen atom and two nitrogen atoms within its ring system
Preparation Methods
The synthesis of 1-Oxa-3,8-diazaspiro[4.5]decane typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane . This method is advantageous due to the availability of the starting materials and the relatively straightforward reaction conditions. The reaction proceeds through a series of steps, including nucleophilic substitution and cyclization, to form the spirocyclic structure.
In industrial settings, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This can include the use of specific catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
1-Oxa-3,8-diazaspiro[4.5]decane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be formed using reagents like alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution can introduce various functional groups into the spirocyclic structure.
Scientific Research Applications
1-Oxa-3,8-diazaspiro[4.5]decane has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor modulation.
Industry: In materials science, this compound is explored for its potential use in the development of new materials with unique mechanical and chemical properties.
Mechanism of Action
The mechanism of action of 1-Oxa-3,8-diazaspiro[4.5]decane involves its interaction with specific molecular targets. For instance, certain derivatives have been shown to inhibit neural calcium uptake, which can protect against brain edema and memory deficits . The compound’s effects are mediated through its binding to receptors or enzymes, modulating their activity and influencing various biochemical pathways.
Comparison with Similar Compounds
1-Oxa-3,8-diazaspiro[4.5]decane can be compared with other spirocyclic compounds, such as:
1-Oxa-9-azaspiro[5.5]undecane: This compound shares a similar spirocyclic structure but differs in the size and composition of its rings.
3-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one: This derivative includes a methyl group and exhibits distinct chemical and biological properties.
The uniqueness of 1-Oxa-3,8-diazaspiro[4
Properties
Molecular Formula |
C7H14N2O |
|---|---|
Molecular Weight |
142.20 g/mol |
IUPAC Name |
1-oxa-3,8-diazaspiro[4.5]decane |
InChI |
InChI=1S/C7H14N2O/c1-3-8-4-2-7(1)5-9-6-10-7/h8-9H,1-6H2 |
InChI Key |
POIQNNXFZFULGW-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC12CNCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



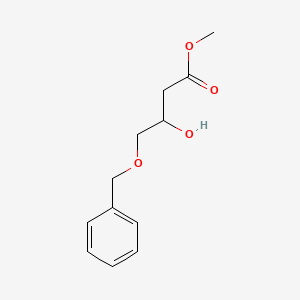
![Benzeneacetic acid, alpha-[[(5r)-4-acetyl-1-(4-chloro-2-fluorophenyl)-5-cyclohexyl-2,5-dihydro-2-oxo-1h-pyrrol-3-yl]oxy]-, methyl ester, (alphar)-](/img/structure/B13984586.png)
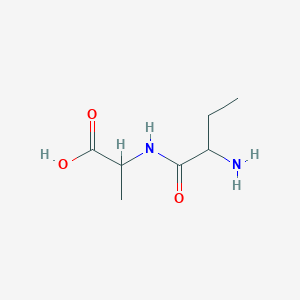
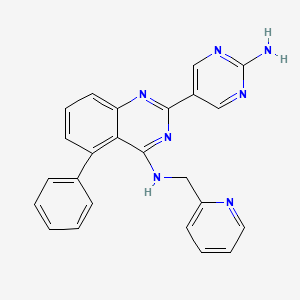
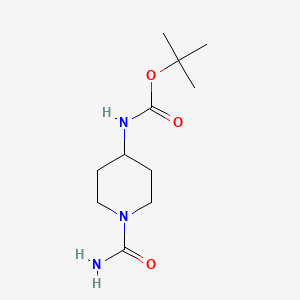
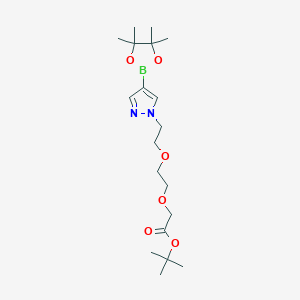
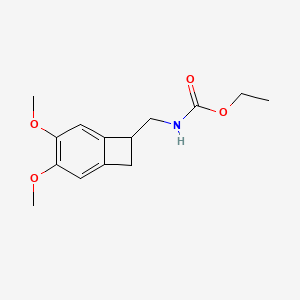
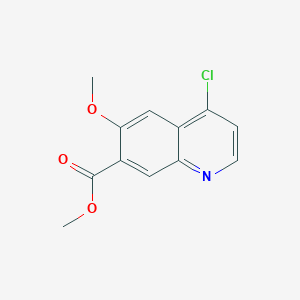
![3-Methoxy-4-[methyl(3-phenylpropanoyl)amino]phenylboronic acid](/img/structure/B13984629.png)

![Tris[2-(2-hydroxyethoxy)ethyl] phosphate](/img/structure/B13984647.png)
